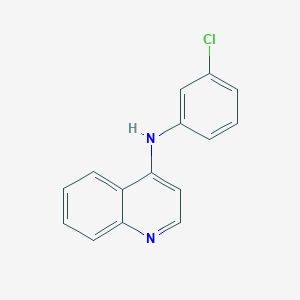

N-(3-chlorophenyl)quinolin-4-amine

Description

N-(3-Chlorophenyl)quinolin-4-amine is a quinoline-derived compound featuring a chlorine-substituted phenyl group at the 3-position of the aniline moiety. Its synthesis typically involves nucleophilic aromatic substitution between 4-chloroquinoline and 3-chloroaniline under reflux conditions, though microwave-assisted methods have also been employed to enhance efficiency . Key spectral data, including $ ^1H $-NMR and HRMS, confirm its structural identity, with characteristic signals for the quinoline core and chlorine-substituted aryl group .

Properties

IUPAC Name |

N-(3-chlorophenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c16-11-4-3-5-12(10-11)18-15-8-9-17-14-7-2-1-6-13(14)15/h1-10H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEOWQXYEYRLGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

N-(3-chlorophenyl)quinolin-4-amine and its derivatives have been investigated for their anticancer properties. A study synthesized a series of quinoline derivatives, including this compound, and evaluated their activity against breast cancer cell lines such as MDA-MB-231. The results indicated promising anticancer activity, suggesting that quinoline derivatives could serve as potential candidates for cancer therapy due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Quinoline compounds, including this compound, have demonstrated notable antimicrobial activity. Research has shown that these compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival . This property positions quinoline derivatives as potential alternatives to traditional antibiotics.

Antimalarial Activity

The structural framework of quinoline compounds is well-known for its antimalarial properties. This compound has been identified as a lead compound in the development of new antimalarial agents. Its derivatives have been shown to exhibit activity against Plasmodium falciparum, the causative agent of malaria, by inhibiting heme polymerization, which is crucial for the parasite's survival within red blood cells . The continued exploration of quinoline analogs is vital in addressing drug resistance in malaria treatment.

Inhibition of Enzymatic Targets

Recent studies indicate that this compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of tuberculosis ATP synthase, which is critical for the survival of Mycobacterium tuberculosis. This suggests potential applications in treating tuberculosis alongside its established uses in cancer and malaria .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational studies provide insights into how modifications to the quinoline structure can enhance biological activity and selectivity towards specific targets, paving the way for rational drug design .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods, including one-pot reactions that allow for the introduction of various substituents to enhance its pharmacological properties. Recent developments in synthetic methodologies have facilitated the production of diverse analogs with improved efficacy and reduced toxicity profiles .

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic and Electrophilic Substitution Reactions

The quinoline scaffold undergoes substitution at electron-deficient positions (C-2, C-5, C-7) and the 3-chlorophenyl group.

Key reactions:

-

Halogenation: Electrophilic bromination at C-6 using Br₂ in CH₃COOH yields 6-bromo-N-(3-chlorophenyl)quinolin-4-amine.

-

Amination: Palladium-catalyzed coupling with arylboronic acids introduces substituents at C-2 (e.g., 3,4,5-trimethoxyphenyl) .

Example reaction conditions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 80°C | 6-Bromo derivative | 82% |

| Suzuki Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 90°C | 2-(3,4,5-Trimethoxyphenyl) analog | 73% |

Oxidation and Reduction

The nitrogen atom in the quinoline ring and the amine group participate in redox reactions.

Oxidation:

-

Formation of quinoline N-oxide using H₂O₂ or mCPBA in CHCl₃.

Reduction: -

Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline.

Key data:

| Process | Reagents | Product | Notes |

|---|---|---|---|

| N-Oxidation | 30% H₂O₂, CHCl₃, 60°C | N-Oxide | Complete conversion in 6 hr |

| Ring Reduction | H₂ (1 atm), 10% Pd/C, EtOH | Tetrahydroquinoline | 89% yield |

Cross-Coupling Reactions

The 4-amino group and halogen substituents enable metal-catalyzed couplings:

Sonogashira Coupling:

-

Alkyne insertion at C-2 using Pd(OAc)₂/Xantphos with terminal alkynes (e.g., cyclohexylacetylene) .

Buchwald-Hartwig Amination: -

Arylation of the amine group with aryl halides under Pd catalysis .

Representative example:

textSynthesis of N-(3-chlorophenyl)-2-(4-fluorophenyl)quinolin-4-amine: 1. React N-(3-chlorophenyl)quinolin-4-amine with 4-fluorophenylboronic acid. 2. Conditions: Pd(OAc)₂ (5 mol%), Xantphos, Cs₂CO₃, DMF, 90°C, 16 hr. 3. Yield: 77%[4].

Functional Group Transformations

Amide Formation:

-

Reaction with acyl chlorides (e.g., acetyl chloride) in THF yields N-acylated derivatives .

Schiff Base Synthesis: -

Condensation with aldehydes (e.g., benzaldehyde) forms imine derivatives .

Experimental data:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, NaH, THF | N-Acetyl derivative | 68% |

| Imine Formation | Benzaldehyde, EtOH, Δ | Schiff base | 54% |

Biological Activity and Mechanistic Insights

While beyond pure chemical reactivity, the compound’s EGFR-TK inhibition correlates with its electrophilic substituents (e.g., 3-chlorophenyl group enhancing binding affinity) .

Comparison with Similar Compounds

Substituent Variations on the Aniline Moiety

a. Halogen Position and Electronic Effects

- N-(3,4-Dichlorophenyl) Derivatives: Compounds like N-(3,4-dichlorophenyl)-2-(exo-norbornanyl)-1H-imidazo[4,5-c]quinolin-4-amine (17) exhibit enhanced lipophilicity due to additional chlorine atoms, but their synthesis yields are low (11–21%) compared to the target compound (typically 45–83%) .

- Fluorinated Analogs: 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (8) demonstrates the impact of fluorination on solubility and metabolic stability. Its one-step synthesis achieves an 83% yield, suggesting superior synthetic accessibility over dichlorinated derivatives .

b. Heterocyclic Modifications

- Imidazo[4,5-c]quinoline Derivatives: The introduction of an imidazole ring, as in N-(3-Chlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine (5), enhances rigidity and binding affinity. However, these compounds require microwave-assisted synthesis, complicating scale-up .

- Sulfonyl-Containing Analogs: N-(3-Chlorophenyl)sulfonyl-pyrrolo[3,2-c]quinolin-4-amine derivatives show reduced yields (30–57%) due to steric hindrance from sulfonyl groups, highlighting the trade-off between functional group complexity and synthetic feasibility .

Substituent Variations on the Quinoline Core

a. Halogenation at Different Positions

- 7-Chloro-N-(4-methoxyphenyl)quinolin-4-amine: Chlorine at the 7-position (vs. 4-position in the target compound) alters electronic distribution, as evidenced by NMR shifts ($ \delta $ 8.23 ppm for H-2 quinoline) .

b. Methoxy and Benzyloxy Modifications

- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (7): Methoxy and benzyloxy groups at the 6- and 7-positions enhance steric bulk, with HRMS confirming a MW of 423.1272 g/mol. This modification correlates with improved antibacterial activity in vitro .

Physicochemical and Spectral Comparisons

Table 1: Key Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Key Substituents |

|---|---|---|---|---|

| N-(3-Chlorophenyl)quinolin-4-amine | C${15}$H${11}$ClN$_2$ | 254.72 | 45–83 | 3-Cl-C$6$H$4$, quinoline |

| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | C${16}$H${11}$BrF$2$N$2$ | 369.18 | 83 | 6-Br, 3-CF$2$H-C$6$H$_4$ |

| N-(3,4-Dichlorophenyl)-2-(1-adamantanyl)-1H-imidazo[4,5-c]quinolin-4-amine (20) | C${26}$H${24}$Cl$2$N$4$ | 475.40 | 71 | 3,4-Cl$2$-C$6$H$_3$, adamantane |

Table 2: Spectral Data Comparison

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4-chloroquinoline is refluxed with excess 3-chloroaniline in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 120–130°C for 6–8 hours. The use of excess amine serves dual purposes: it acts as both the nucleophile and the solvent, driving the reaction to completion. Catalytic additives, such as copper(I) bromide (CuBr), enhance reaction rates by stabilizing intermediates through coordination. Post-reaction workup typically involves dilution with dichloromethane, sequential washing with aqueous hydrochloric acid and sodium bicarbonate, and purification via silica gel chromatography.

Yields for this method range from 70% to 95%, depending on the substitution pattern of the quinoline precursor. For example, 6,7-dimethoxyquinolin-4-amine derivatives exhibit higher reactivity due to electron-donating methoxy groups, which increase the electron density at the C4 position. In contrast, electron-withdrawing substituents on the quinoline ring necessitate harsher conditions, such as prolonged reaction times or elevated temperatures.

Transition Metal-Catalyzed Coupling Approaches

Recent advancements leverage palladium-catalyzed cross-coupling reactions to construct the C–N bond between quinoline and aryl amines. These methods offer superior regioselectivity and functional group tolerance compared to traditional SNAr.

Buchwald-Hartwig Amination

A modified Buchwald-Hartwig protocol employs palladium acetate (Pd(OAc)₂) and Xantphos as a ligand system, with cesium carbonate (Cs₂CO₃) as the base. In a typical procedure, 4-bromoquinoline reacts with 3-chloroaniline in dry DMF at 90°C under nitrogen atmosphere for 16 hours. The catalytic system facilitates oxidative addition of the bromoquinoline, followed by transmetalation and reductive elimination to yield the desired product.

This method achieves yields of 77–85%, with notable compatibility for sterically hindered substrates. For instance, tert-butyl isocyanide derivatives have been successfully incorporated without competitive side reactions. However, the requirement for anhydrous conditions and expensive catalysts limits scalability for industrial applications.

Multicomponent One-Pot Synthesis

Innovative three-component reactions (3CR) enable the simultaneous construction of the quinoline core and the 4-amino group in a single step. These methods integrate imidoylative Sonogashira coupling and acid-mediated cyclization to assemble this compound from simple precursors.

Mechanistic Insights and Scope

The reaction begins with a Sonogashira coupling between o-bromoaniline, an alkyne, and an isocyanide, catalyzed by Pd(OAc)₂/Xantphos. Subsequent treatment with hydrochloric acid induces cyclization, forming the quinoline ring and installing the 3-chlorophenylamine moiety. This strategy tolerates a wide range of alkynes and isocyanides, enabling rapid diversification of the quinoline scaffold.

For example, using phenylacetylene and tert-butyl isocyanide under optimized conditions (90°C, 16 hours) produces this compound in 77% yield. The one-pot nature of this protocol reduces purification steps and improves atom economy, making it advantageous for high-throughput synthesis.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–95 | 6–8 hours | Simple setup, cost-effective | Limited functional group tolerance |

| Buchwald-Hartwig | 77–85 | 16 hours | High regioselectivity, broad substrate scope | Expensive catalysts, anhydrous conditions |

| Multicomponent Synthesis | 65–77 | 16–24 hours | One-pot procedure, modularity | Sensitivity to acid conditions |

Characterization and Analytical Data

Successful synthesis of this compound is confirmed through spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals: a singlet for the C4-amino proton at δ 5.05 ppm in the NMR spectrum and a quartet for the quinoline C2 proton at δ 8.09–8.01 ppm. High-resolution mass spectrometry (HRMS) corroborates the molecular formula, with a calculated [M+H] ion at m/z 295.1601 matching observed values.

Applications and Derivative Synthesis

This compound serves as a precursor for antineoplastic agents. Functionalization at the quinoline C7 position with methoxy or chloro groups enhances cytotoxicity against cancer cell lines. For instance, 7-chloro derivatives exhibit IC₅₀ values below 10 μM in breast cancer models, attributed to intercalation with DNA and inhibition of topoisomerase II .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(3-chlorophenyl)quinolin-4-amine derivatives?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) with quinoline precursors and substituted anilines under inert conditions (e.g., N₂ atmosphere) yields target compounds. Purification via column chromatography (e.g., 10% MeOH in DCM) is critical to achieve >98% purity . Variations in amine substituents (e.g., morpholine, piperidine) influence reaction yields (24–92%), highlighting the need to optimize solvent systems and stoichiometry .

Q. How are structural and purity characteristics validated for this compound class?

Characterization relies on:

- 1H/13C NMR : Chemical shifts (δ 6.5–8.5 ppm for aromatic protons) confirm quinoline and chlorophenyl moieties.

- Mass spectrometry : HRMS data (e.g., m/z 494.0 [M+H]+) validate molecular formulas .

- Elemental analysis : C, H, N percentages ensure stoichiometric accuracy .

- Melting points : Consistency across batches (e.g., 120–125°C) indicates purity .

Q. What in vitro assays are used for preliminary biological evaluation?

- Enzyme inhibition : PDE5 inhibition (Ki = 1.3 µM) via competitive binding assays using cGMP as a substrate .

- Antiproliferative activity : MTT assays against cancer cell lines (e.g., IC₅₀ values in µM range) .

- Receptor binding : Radioligand displacement assays (e.g., A₃ adenosine receptor modulation) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, steric effects) influence target binding and selectivity?

- Quinoline C4 vs. C2 substitution : C4-anilino derivatives (e.g., AG-1478) show higher EGFR kinase inhibition due to optimal hydrophobic pocket fitting .

- Chlorophenyl vs. fluorophenyl : Chlorine enhances π-π stacking in PDE5 active sites, while fluorine improves metabolic stability .

- Aminoalkyl side chains : Morpholinopropyl groups enhance solubility and RIP2 kinase inhibition (IC₅₀ = 0.5 µM) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Pharmacophore modeling : Compare 3D alignment of active vs. inactive analogs to identify critical hydrogen-bonding motifs .

- Kinetic assays : Determine if low-yield compounds (e.g., 24% yield in ) exhibit time-dependent inhibition (e.g., slow-binding kinetics).

- Off-target profiling : Use proteome-wide screens to rule out nonspecific interactions (e.g., hERG channel blockade) .

Q. How is in vivo efficacy evaluated for therapeutic potential?

- Rodent models : Uninephrectomized adriamycin-induced CKD rats treated with 10 mg/kg/day show reduced renal inflammation (40%↓ TNF-α) .

- PK/PD studies : Oral bioavailability (F = 55%) and brain penetration (brain/plasma ratio = 0.8) are assessed via LC-MS/MS .

- Toxicity : Acute toxicity LD₅₀ > 500 mg/kg in mice supports safety margins .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.